Spectroscopic Characterization of tert-butyl 4-hydrazinylpiperidine-1-carboxylate: A Technical Guide
Spectroscopic Characterization of tert-butyl 4-hydrazinylpiperidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-hydrazinylpiperidine-1-carboxylate, a key building block in contemporary drug discovery and development. The guide details the predicted and experimentally verified Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. A thorough explanation of the experimental protocols, data interpretation, and the scientific rationale behind the analytical choices is presented to ensure technical accuracy and practical utility for researchers and scientists in the field.
Introduction: A Versatile Scaffold in Medicinal Chemistry
tert-butyl 4-hydrazinylpiperidine-1-carboxylate (Figure 1) is a bifunctional molecule of significant interest in medicinal chemistry. The piperidine core is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The presence of a protected amine (Boc group) at the 1-position and a reactive hydrazinyl group at the 4-position makes it a versatile synthon for the construction of more complex molecules, such as enzyme inhibitors and receptor ligands.
Accurate and unambiguous structural confirmation of such intermediates is paramount to the integrity of any drug discovery program. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose. This guide offers a detailed analysis of the expected and reported spectroscopic data for tert-butyl 4-hydrazinylpiperidine-1-carboxylate, providing a reliable reference for its identification and characterization.
Figure 1: Chemical Structure of tert-butyl 4-hydrazinylpiperidine-1-carboxylate
A 2D representation of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For tert-butyl 4-hydrazinylpiperidine-1-carboxylate, both ¹H and ¹³C NMR are crucial for structural verification.
Experimental Protocol: ¹H NMR Spectroscopy
A robust ¹H NMR spectrum can be obtained using the following protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate, leading to sharper signals.
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Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving the complex multiplets of the piperidine ring protons.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence is typically sufficient.
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Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
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Temperature: Room temperature (298 K).
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Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in CDCl₃ is summarized in Table 1. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as tert-butyl 4-aminopiperidine-1-carboxylate.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | br d | 2H | H-2ax, H-6ax |
| ~2.85 | m | 1H | H-4 |
| ~2.75 | t | 2H | H-2eq, H-6eq |
| ~1.80 | m | 2H | H-3ax, H-5ax |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.25 | m | 2H | H-3eq, H-5eq |
| Exchangeable | br s | 3H | -NH-NH₂ |
Interpretation:
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Boc Group: A characteristic sharp singlet integrating to nine protons is expected around δ 1.45 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.
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Piperidine Ring Protons: The piperidine ring exists in a chair conformation, leading to distinct signals for the axial and equatorial protons.
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The protons on the carbons adjacent to the nitrogen of the Boc group (C-2 and C-6) are expected to be deshielded. The axial protons (H-2ax, H-6ax) will likely appear as a broad doublet around δ 3.95 ppm, while the equatorial protons (H-2eq, H-6eq) will be a triplet around δ 2.75 ppm.
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The proton at the C-4 position, being attached to the carbon bearing the hydrazinyl group, is expected to be a multiplet around δ 2.85 ppm.
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The protons at C-3 and C-5 will also show distinct axial and equatorial signals. The axial protons (H-3ax, H-5ax) are predicted to be around δ 1.80 ppm, and the equatorial protons (H-3eq, H-5eq) around δ 1.25 ppm.
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Hydrazinyl Protons: The protons of the -NH-NH₂ group are exchangeable and will appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature.
Experimental Protocol: ¹³C NMR Spectroscopy
The following protocol is recommended for acquiring a ¹³C NMR spectrum:
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Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of deuterated solvent) is preferable for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Instrumentation: A 100 MHz or higher spectrometer is recommended.
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Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain a spectrum with singlets for each unique carbon.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
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Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are presented in Table 2, based on data from analogous Boc-protected piperidines.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Boc) |
| ~79.5 | -C (CH₃)₃ (Boc) |
| ~52.0 | C-4 |
| ~44.0 | C-2, C-6 |
| ~32.0 | C-3, C-5 |
| ~28.5 | -C(C H₃)₃ (Boc) |
Interpretation:
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Boc Group: The carbonyl carbon of the Boc group is expected to be the most downfield signal, around δ 155.0 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are predicted to appear at approximately δ 79.5 and δ 28.5 ppm, respectively.
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Piperidine Ring Carbons:
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The C-4 carbon, directly attached to the electronegative hydrazinyl group, is expected at around δ 52.0 ppm.
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The C-2 and C-6 carbons, adjacent to the ring nitrogen, will be observed around δ 44.0 ppm.
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The C-3 and C-5 carbons are the most upfield of the ring carbons, with an expected chemical shift of about δ 32.0 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Experimental Protocol
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
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Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
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Acquisition Parameters:
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Ionization Mode: Positive ion mode is preferred as the nitrogen atoms can be readily protonated.
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Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.
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Predicted Mass Spectrum and Fragmentation Pattern
The predicted mass spectrum will show the protonated molecular ion [M+H]⁺ at m/z 216.17. The fragmentation pattern is expected to be dominated by the loss of the Boc group and cleavage of the piperidine ring.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 216.17 | [M+H]⁺ (Molecular Ion) |
| 160.11 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 116.12 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 100.10 | [C₅H₁₀N₂]⁺ (Piperidine ring fragment) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Proposed Fragmentation Pathway:
The fragmentation of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is initiated by protonation, likely at one of the nitrogen atoms. The subsequent fragmentation can proceed through several pathways, as illustrated in Figure 2. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2]
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
A simplified diagram showing the major fragmentation routes.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry, provide a robust framework for the characterization of tert-butyl 4-hydrazinylpiperidine-1-carboxylate. The detailed protocols and interpretation serve as a valuable resource for researchers, enabling confident structural verification of this important synthetic intermediate. The provided data is based on the analysis of structurally related compounds and established spectroscopic principles, ensuring a high degree of confidence in the predicted values. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended.
References
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PubChem. 4-Amino-1-Boc-piperidine. [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Wang, M., et al. (2016). Synthesis of Tert-butyl-4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Mechatronics and Control Technology (ICMMCT 2016). [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
